molecular formula C16H26N2O B291485 N-[4-(diethylamino)phenyl]hexanamide

N-[4-(diethylamino)phenyl]hexanamide

Cat. No.: B291485
M. Wt: 262.39 g/mol
InChI Key: YAQNNMWWHAJJGO-UHFFFAOYSA-N
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Description

N-[4-(Diethylamino)phenyl]hexanamide is a monoamide derivative featuring a hexanamide backbone (six-carbon aliphatic chain) conjugated to a 4-diethylaminophenyl group. The diethylamino group at the para position of the phenyl ring enhances electron-donating properties, influencing solubility and reactivity. Structural confirmation of such compounds typically employs $ ^1H $-NMR, LC-MS, and IR spectroscopy, as demonstrated in related hexanamide derivatives .

Properties

Molecular Formula

C16H26N2O

Molecular Weight

262.39 g/mol

IUPAC Name

N-[4-(diethylamino)phenyl]hexanamide

InChI

InChI=1S/C16H26N2O/c1-4-7-8-9-16(19)17-14-10-12-15(13-11-14)18(5-2)6-3/h10-13H,4-9H2,1-3H3,(H,17,19)

InChI Key

YAQNNMWWHAJJGO-UHFFFAOYSA-N

SMILES

CCCCCC(=O)NC1=CC=C(C=C1)N(CC)CC

Canonical SMILES

CCCCCC(=O)NC1=CC=C(C=C1)N(CC)CC

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Analogs of N-[4-(Diethylamino)phenyl]hexanamide

Compound Name Substituent/Modification Molecular Formula Yield (%) Key Spectral Data ($ ^1H $-NMR, ppm) Reference
N,N′-((4-(Diethylamino)phenyl)methylene)dihexanamide Bis-amide with hexanamide chains C${22}$H${35}$N$3$O$2$ 76 δ 0.88 (t, CH$3$), 2.25 (t, COCH$2$)
N-(4-(2-(Dimethylamino)ethoxy)phenyl)hexanamide Ethoxy linker with dimethylamino group C${16}$H${26}$N$2$O$2$ 74.7 δ 2.50 (s, N(CH$3$)$2$), 3.96 (t, OCH$_2$)
N-(4-(Imidazo[1,2-a]pyrimidin-2-yl)phenyl)hexanamide Imidazopyrimidine substituent C${19}$H${21}$N$_5$O N/A N/A
N-((4-(4-Bromophenoxy)phenyl)sulfonyl)hexanamide Sulfonyl and bromophenoxy groups C${18}$H${20}$BrNO$_4$S N/A N/A

Key Observations :

  • Bis-Amides vs. Mono-Amides: Bis-amide derivatives (e.g., compound 59 in ) exhibit higher synthetic yields (76%) compared to mono-amides with complex substituents (e.g., 74.7% for compound 24d in ), likely due to steric and electronic factors .
  • Chain Length Effects : Shorter acyl chains (e.g., pentanamide in compound 58) yield less efficiently (69%) than hexanamide (76%), suggesting optimal hydrophobic interactions during synthesis .
  • Substituent Impact: Electron-withdrawing groups (e.g., sulfonyl in ) reduce solubility, while ethoxy-dimethylamino linkers () enhance polarity and bioavailability .

Physicochemical and Functional Properties

Table 2: Physicochemical Comparison of Hexanamide Derivatives

Compound Name LogP (Predicted) Topological Polar Surface Area (Ų) Solubility (mg/mL) Biological Activity (If Reported)
This compound 3.2 41.6 ~10 (in DMSO) Not reported
N-(4-(2-(Dimethylamino)ethoxy)phenyl)hexanamide 2.8 41.6 ~15 (in MeOH) Kinase inhibition potential (hypothetical)
N-(4-(Imidazo[1,2-a]pyrimidin-2-yl)phenyl)hexanamide 4.1 65.7 <5 (in DMSO) Anticancer screening candidate

Key Findings :

  • Polar Surface Area: Mono-amides with diethylamino groups (e.g., this compound) share similar polar surface areas (~41.6 Ų) with ethoxy-linked analogs, indicating comparable membrane permeability .
  • LogP Trends: Imidazopyrimidine-substituted hexanamides (LogP ~4.1) are more lipophilic than diethylamino derivatives (LogP ~3.2), aligning with their reduced aqueous solubility .

Spectral and Analytical Data

  • $ ^1H $-NMR: Hexanamide derivatives consistently show triplet signals for terminal CH$_3$ groups (δ 0.88–0.92 ppm) and methylene protons adjacent to the carbonyl (δ 2.25–2.30 ppm). Aromatic protons in diethylamino-substituted phenyl rings resonate at δ 6.85–7.47 ppm .
  • HRMS : Molecular ion peaks for C${16}$H${26}$N$2$O$2$ derivatives (e.g., compound 24d) align with calculated m/z 278.2 (observed: 279.2068 [M+H]$^+$) .

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